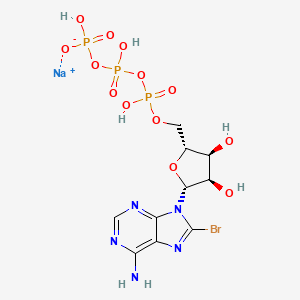
8Br-ATP sodium salt
Vue d'ensemble
Description
8-Br-ATP is an analogue of adenosine-5’-O-triphosphate (ATP) in which the hydrogen in position 8 of the nucleobase is replaced by bromine . It is an ATP analogue with a changed syn/anti ratio, used for receptor mapping studies and as a starting structure for 8-modified ATP derivatives .
Molecular Structure Analysis
The molecular formula of 8-Br-ATP sodium salt is C10H14BrN5NaO13P3. It is an analogue of ATP, with a bromine atom replacing a hydrogen atom in the 8th position of the nucleobase .
Physical And Chemical Properties Analysis
8-Br-ATP sodium salt has a molecular weight of 608.06 g/mol. It is most stable when stored as an aqueous solution in the freezer . At ambient temperature, the compound slowly starts to decompose .
Applications De Recherche Scientifique
Plant Biology and Stress Response
In plant biology, 8Br-ATP sodium salt has been instrumental in elucidating the role of cGMP (cyclic guanosine monophosphate) in salt resistance pathways in Arabidopsis thaliana roots. The study by Li et al. (2011) showed that exogenous application of 8Br-cGMP, an analog of cGMP, could alleviate NaCl-induced injury in Arabidopsis roots by maintaining a lower Na+/K+ ratio and increasing the expression of the plasma membrane H+-ATPase gene. This indicates 8Br-ATP's relevance in studying the molecular mechanisms behind plant responses to abiotic stresses, such as salinity, and the potential to enhance crop resilience through modulation of cGMP-dependent pathways (Li et al., 2011).
Chemistry and Phase Separation
In the field of chemistry, especially concerning the study of aqueous two-phase systems (ATPS), 8Br-ATP analogs have contributed to understanding the effect of salts on phase separation. Shang et al. (2007) investigated the influence of various salts on the phase separation time in ATPS, consisting of mixed solutions of Gemini surfactant and sodium dodecyl sulfate (SDS). Their findings highlight the role of salts, including sodium-based salts, in modulating the phase behavior of surfactant systems, which is critical for applications in chemical separation processes and the formulation of specialized chemical products (Shang et al., 2007).
Materials Science
In materials science, specifically regarding the development of sodium-ion batteries (SIBs), 8Br-ATP sodium salt serves as a precursor for synthesizing advanced cathode materials. Nie et al. (2014) reported the preparation of Na3V2(PO4)3/nitrogen-decorated carbon hybrids using adenosine 5′-triphosphate disodium salt (ATP) as an environmentally friendly multifunctional source. This innovative approach led to the creation of cathode materials with improved performance, demonstrating 8Br-ATP sodium salt's utility in advancing energy storage technologies (Nie et al., 2014).
Biomedical Research
In biomedical research, the applications of 8Br-ATP sodium salt extend to understanding cellular processes and developing therapeutic strategies. For example, the study on the effects of a cyclic pentamethinium salt on cancer cell cytotoxicity by Krejcir et al. (2019) revealed that mitochondrial disintegration and metabolic collapse, induced by the compound, could serve as an effective approach to cancer treatment. This research underscores the potential of 8Br-ATP analogs in targeting mitochondrial functions for therapeutic purposes (Krejcir et al., 2019).
Propriétés
IUPAC Name |
sodium;[[[(2R,3S,4R,5R)-5-(6-amino-8-bromopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN5O13P3.Na/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(18)5(17)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;/h2-3,5-6,9,17-18H,1H2,(H,22,23)(H,24,25)(H2,12,13,14)(H2,19,20,21);/q;+1/p-1/t3-,5-,6-,9-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLMOHDSMLZBCO-GWTDSMLYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C(=N2)Br)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O)O)N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C(=N2)Br)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O)O)N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN5NaO13P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8Br-ATP sodium salt | |
CAS RN |
81035-56-5 | |
| Record name | 8-Bromoadenosine 5'-triphosphate sodium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



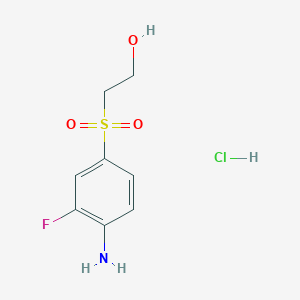

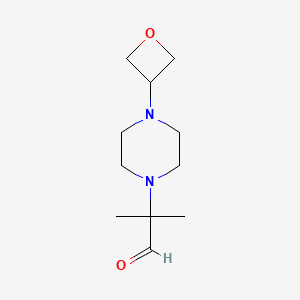
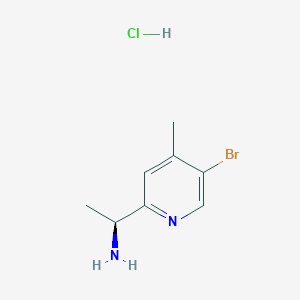
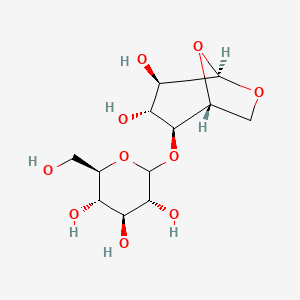

![6-(4-Aminophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B1380565.png)
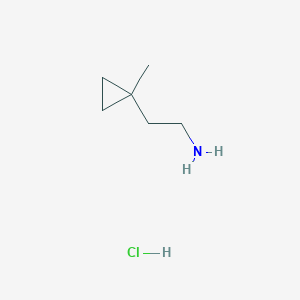

![1H-Pyrazole, 4-iodo-1-[2-(phenylmethoxy)ethyl]-](/img/structure/B1380570.png)


![tert-Butyl (1-formyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate](/img/structure/B1380574.png)
![(8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol](/img/structure/B1380577.png)